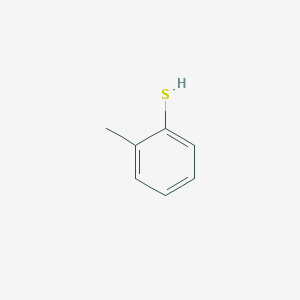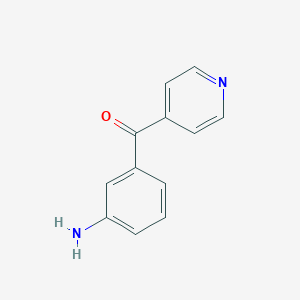![molecular formula C30H52 B091094 (1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane CAS No. 18046-88-3](/img/structure/B91094.png)
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is one of the serratane-type triterpenoids, which are secondary metabolites found in various plant species, particularly those belonging to the Lycopodium genus . These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications.
準備方法
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane can be isolated from plants such as Lycopodium cernuum through extraction and chromatographic techniques . The dried and powdered whole plant is typically extracted with methanol to obtain a dark brown extract. This extract is then subjected to a series of chromatographic techniques to yield pure serratane I
化学反応の分析
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serratane I can lead to the formation of serratenedione, while reduction can yield serratenediol .
科学的研究の応用
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[138003,1206,11In chemistry, it serves as a model compound for studying triterpenoid biosynthesis and chemical transformations . In biology and medicine, serratane I and its derivatives have shown promising activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . These properties make serratane I a potential candidate for the development of new therapeutic agents. Additionally, serratane I has been investigated for its role in traditional medicine, particularly in the treatment of central nervous system and inflammation-related diseases .
作用機序
The mechanism of action of serratane I involves its interaction with various molecular targets and pathways. For instance, serratane I has been shown to inhibit cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in these effects are still under investigation.
類似化合物との比較
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane is part of a larger group of serratane-type triterpenoids, which include compounds such as serratane II (14-α-H), serratenediol, and serratenedione . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and biological activities. Compared to other triterpenoids, serratane I and its derivatives exhibit distinct pharmacological properties, making them valuable for further research and potential therapeutic applications .
特性
CAS番号 |
18046-88-3 |
|---|---|
分子式 |
C30H52 |
分子量 |
412.7 g/mol |
IUPAC名 |
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane |
InChI |
InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
InChIキー |
SKHPWXHRIDLXBT-GKAFTTDVSA-N |
SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
正規SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
同義語 |
β-Serratane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


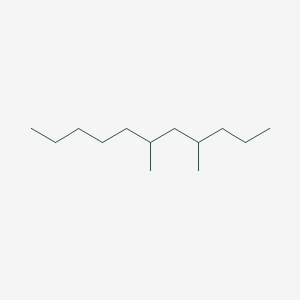
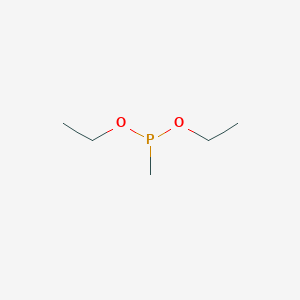
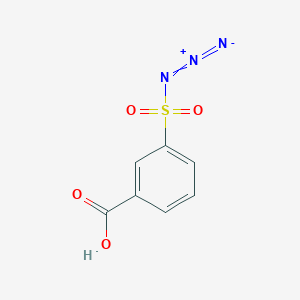
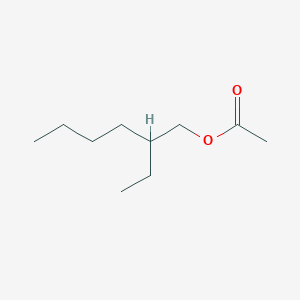



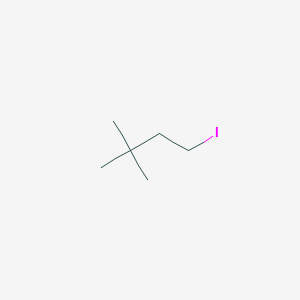
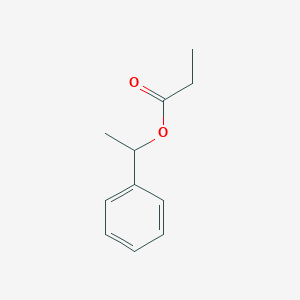
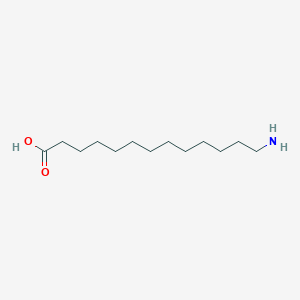
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
